![molecular formula C26H19FN4OS B2484942 5-{[(4-氟苯基)甲基]硫)-2-[(1H-吲哚-3-基)甲基]-2H,3H-咪唑并[1,2-c]喹唑-3-酮 CAS No. 1185049-00-6](/img/structure/B2484942.png)

5-{[(4-氟苯基)甲基]硫)-2-[(1H-吲哚-3-基)甲基]-2H,3H-咪唑并[1,2-c]喹唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

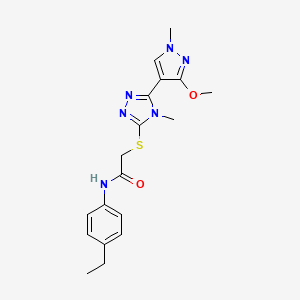

This compound belongs to a class of chemicals known for their potential in various biological and chemical applications. While specific studies on this compound may be limited, related research on quinazolinone derivatives and their fluorinated counterparts indicates their significance in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related quinazolinone compounds involves efficient routes, such as sulphur arylation reactions, which are notable for their simplicity and high yield in short reaction times. For example, Geesi et al. (2020) reported on the synthesis of quinazolinone derivatives using this method, highlighting its effectiveness in producing compounds with potential antibacterial properties (Geesi et al., 2020).

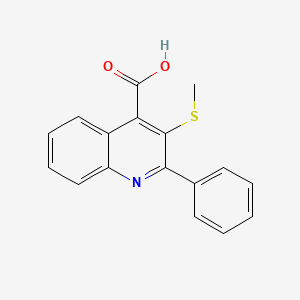

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied, revealing significant information about their crystal structure and electrostatic potential surfaces. For instance, Raman analysis and single-crystal X-ray diffraction are commonly used techniques for this purpose, providing insights into their geometrical parameters and molecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinone compounds participate in various chemical reactions, including sulfenylation under metal- and oxidant-free conditions, which leads to the formation of sulfenylated derivatives. These reactions are essential for modifying the chemical properties of these compounds to enhance their biological activity or to tailor them for specific applications (Wu et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of quinazolinone derivatives can be significantly influenced by their molecular structure. These properties are critical in determining their suitability for various applications, particularly in pharmaceutical formulations.

Chemical Properties Analysis

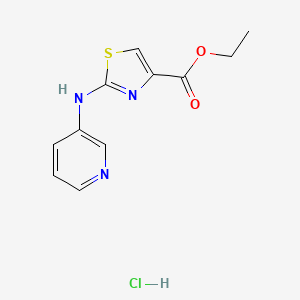

Quinazolinone derivatives exhibit a wide range of chemical properties, such as antibacterial and antifungal activities. These properties are attributed to their unique molecular structure, which can interact with biological targets to inhibit the growth of pathogens (Anisetti et al., 2012).

科学研究应用

抗溃疡活性

研究表明,某些喹唑啉衍生物表现出显著的抗溃疡活性。与5-{[(4-氟苯基)甲基]硫基}-2-[(1H-吲哚-3-基)甲基]-2H,3H-咪唑并[1,2-c]喹唑啉-3-酮相关的化合物已经在大鼠模型中测试了它们对各种类型溃疡的有效性,显示出比奥美拉唑等标准药物更高的活性(Patil, Ganguly, & Surana, 2010)。

抗微生物和抗真菌活性

这些化合物还被评估其抗微生物和抗真菌性质。各种研究已经合成并测试了喹唑啉酮衍生物,发现其对革兰氏阳性和阴性细菌都有显著的生物活性,以及抗真菌效果(Anisetti & Reddy, 2012),(Geesi et al., 2020)。

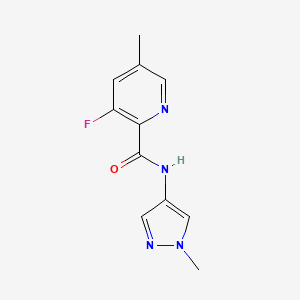

抗炎性质

几项研究已经合成并测试了衍生物的抗炎性质。这些化合物被发现在减少炎症方面非常有效,有些显示出与标准抗炎药物相当的活性(Kumar & Rajput, 2009)。

抗肿瘤和抗癌效果

喹唑啉酮衍生物已经被研究其在癌症治疗中的潜力。研究表明,一些化合物对各种癌细胞系表现出显著的生长抑制作用,表明其具有作为抗癌剂的潜力(Penthala, Reddy, & Crooks, 2011)。

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents.

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their structure and the specific receptors they target They can act as inhibitors, activators, or modulators of their target proteins

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the action of indole derivatives can include a wide range of biological effects, depending on their specific targets and mode of action . These can include the inhibition of virus replication, reduction of inflammation, killing of cancer cells, and many others .

属性

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4OS/c27-18-11-9-16(10-12-18)15-33-26-30-22-8-4-2-6-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-7-3-1-5-19(17)21/h1-12,14,23,28H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYIULOWGLSIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)

![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)

![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)

![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)